
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine is a chemical compound with a unique structure that includes a pyrazine ring substituted with a chlorine atom and a guanidine group with an ethoxycarbonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine typically involves the reaction of 6-chloro-2-pyrazinecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxide derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Chloro-2-pyrazinyl)-3-(methyl)guanidine
- 1-(6-Chloro-2-pyrazinyl)-3-(phenyl)guanidine
- 1-(6-Chloro-2-pyrazinyl)-3-(butyl)guanidine
Uniqueness
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
114176-54-4 |
|---|---|
Formule moléculaire |
C8H10ClN5O2 |
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
ethyl N-[(E)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]carbamate |
InChI |
InChI=1S/C8H10ClN5O2/c1-2-16-8(15)11-5-12-14-7-4-10-3-6(9)13-7/h3-5H,2H2,1H3,(H,13,14)(H,11,12,15) |
Clé InChI |
HRYFRBYBBHAHFN-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N/C=N/NC1=CN=CC(=N1)Cl |
SMILES canonique |
CCOC(=O)NC=NNC1=CN=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


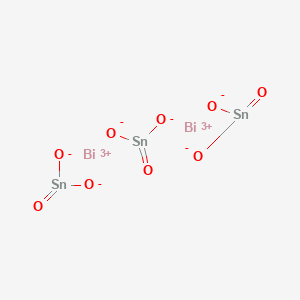

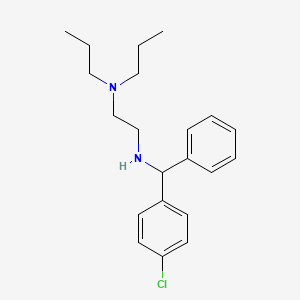
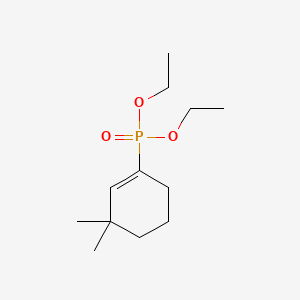

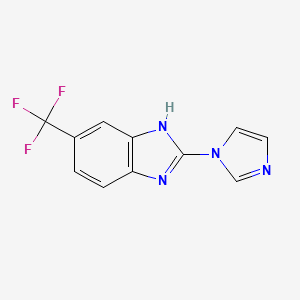
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
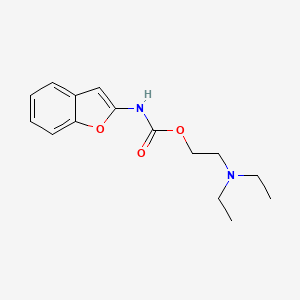
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
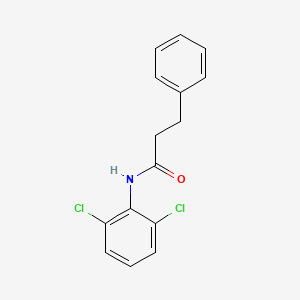
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)

